molecular formula C25H32O7 B610724 SBI-0069332 CAS No. 853760-14-2

SBI-0069332

Cat. No.: B610724
CAS No.: 853760-14-2
M. Wt: 444.52
InChI Key: LLWRMHCFDMBSRE-UHFFFAOYSA-N
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Description

SBI-0069332 (CAS No. 913835-63-9) is a boronic acid-containing heterocyclic compound with the molecular formula C₇H₇BN₂O₂ and a molecular weight of 161.95 g/mol . It is structurally characterized as 9-azaindole-5-boronic acid, featuring a fused bicyclic aromatic system (indole analog) substituted with a boronic acid group at the 5-position.

Synthesis and Physicochemical Properties:
this compound is synthesized via a palladium-catalyzed borylation reaction. Key steps include:

  • Reacting precursor compound vii with bis(pinacolato)diboron in the presence of tris(dibenzylideneacetone)dipalladium(0), tricyclohexylphosphine, and sodium acetate in 1,4-dioxane at 115–120°C for 24 hours .
  • The reaction achieves a 72% yield, with purification involving extraction, drying, and recrystallization in tert-butyl methyl ether .

The compound’s purity and stability are critical for its applications, as indicated by its hazard profile (H302, H315, H319, H332, H335 warnings) .

Properties

CAS No.

853760-14-2

Molecular Formula

C25H32O7

Molecular Weight

444.52

IUPAC Name

3-[2-Hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid

InChI

InChI=1S/C25H32O7/c1-16(2)14-22(27)20-9-10-23(17(3)25(20)30)32-13-5-4-12-31-19-8-6-18(21(26)15-19)7-11-24(28)29/h6,8-10,15-16,26,30H,4-5,7,11-14H2,1-3H3,(H,28,29)

InChI Key

LLWRMHCFDMBSRE-UHFFFAOYSA-N

SMILES

O=C(O)CCC1=CC=C(OCCCCOC2=CC=C(C(CC(C)C)=O)C(O)=C2C)C=C1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SBI-0069332;  SBI 0069332;  SBI0069332; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

SBI-0069332 belongs to a class of boronic acid derivatives with structural or functional similarities to other heterocyclic boronic acids. Below is a detailed comparison with six analogous compounds, ranked by similarity scores derived from structural alignment algorithms :

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Similarity Score Molecular Formula Key Structural Differences Functional Implications
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid 0.77 C₁₀H₁₁BN₂O₂ Imidazole ring vs. azaindole core Enhanced metal-binding affinity
(6-Aminopyridin-3-yl)boronic acid 0.73 C₅H₇BN₂O₂ Pyridine with amino group vs. azaindole Altered solubility and target selectivity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine 0.71 C₁₃H₁₈BN₂O₂ Boronate ester vs. free boronic acid Improved stability but reduced reactivity
(2-Aminopyridin-4-yl)boronic acid 0.65 C₅H₇BN₂O₂ Amino group at pyridine 2-position Potential for pH-dependent activity
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 0.65 C₁₄H₂₂BN₂O₂ Dimethylamine substituent Enhanced lipophilicity
Imidazo[1,2-a]pyridin-5-ylmethanol 0.65 C₈H₈N₂O Methanol substituent vs. boronic acid Loss of boronic acid-mediated reactivity

Key Observations:

Structural Similarities :

  • All analogs share a boronic acid or boronate ester group, enabling cross-coupling reactivity or enzyme inhibition.
  • Heterocyclic cores (imidazole, pyridine, azaindole) dictate electronic properties and binding interactions .

Functional Divergence :

  • (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid (similarity 0.77) exhibits the closest structural match to this compound, differing only in the heterocycle (imidazole vs. azaindole). This substitution may enhance metal-coordination capacity, relevant in kinase or protease inhibition .
  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (similarity 0.71) replaces the boronic acid with a boronate ester, improving stability but requiring hydrolysis for activation .

Amino-substituted analogs (e.g., 6-aminopyridin-3-yl boronic acid) may offer improved solubility but reduced membrane permeability compared to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SBI-0069332
Reactant of Route 2
SBI-0069332

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